molecular formula C17H15BO3 B1591706 (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid CAS No. 871125-78-9

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid

Cat. No. B1591706
M. Wt: 278.1 g/mol
InChI Key: ZYQMTIWKJLAEEF-UHFFFAOYSA-N
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Description



  • (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid , also known as phenylboronic acid , is a boronic acid compound.

  • It contains a phenyl substituent and two hydroxyl groups attached to boron.

  • Phenylboronic acid is commonly used in organic synthesis due to its mild Lewis acidity and stability.





  • Synthesis Analysis



    • Phenylboronic acid can be synthesized through various methods.

    • One common approach involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester PhB(OMe)₂, which is then hydrolyzed to the final product.





  • Molecular Structure Analysis



    • Phenylboronic acid has idealized C₂V molecular symmetry.

    • The boron atom is sp²-hybridized and contains an empty p-orbital.

    • The compound forms orthorhombic crystals with hydrogen bonding.





  • Chemical Reactions Analysis



    • Phenylboronic acid participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.

    • It is also used in other coupling reactions and functionalization processes.





  • Physical And Chemical Properties Analysis



    • Phenylboronic acid is a white to light yellow powder or crystal.

    • It has a melting point of 216 °C.

    • Solubility: It is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride.




  • Scientific Research Applications

    • Multifunctional Material Systems (MFMS)

    • Synthesis of Chalcone Derivatives

    • Anti-corrosion Materials and NLO Devices

      • Application: 1-Naphthols, which are structurally similar to the compound you mentioned, have been studied for their potential use as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
      • Method: The type and position of a substituent on the 1-naphthol molecule were studied to understand how they influence the reactivity and properties, using different electron-directing groups .
      • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable for stability and polarizability tensor values when both substituents are in the same benzene ring .
    • Metal–Organic Frameworks (MOFs)

      • Application: Pyrene-based ligands, which are structurally similar to the compound you mentioned, have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years .
      • Method: The development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures were summarized .
      • Results: The discussion of promising results of such pyrene-based MOFs in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications .

    Safety And Hazards



    • Phenylboronic acid may cause skin and eye irritation.

    • It is non-combustible but may decompose upon heating to produce corrosive and toxic fumes.




  • Future Directions



    • Research on applications of phenylboronic acid in drug development, materials science, and catalysis continues.

    • Further exploration of its reactivity and potential in novel synthetic methodologies is warranted.




    Remember that phenylboronic acid is a versatile compound with broad applications, and ongoing studies may reveal new uses and directions for its utilization12345678910. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    [4-(naphthalen-1-yloxymethyl)phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15BO3/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-20H,12H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZYQMTIWKJLAEEF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15BO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10584725
    Record name (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10584725
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    278.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid

    CAS RN

    871125-78-9
    Record name (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10584725
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 871125-78-9
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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